ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14661473
InChI: InChI=1S/C7H9N3O5/c1-2-15-7(12)6-5(10(13)14)3-9(4-11)8-6/h3,11H,2,4H2,1H3
SMILES:
Molecular Formula: C7H9N3O5
Molecular Weight: 215.16 g/mol

ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC14661473

Molecular Formula: C7H9N3O5

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C7H9N3O5
Molecular Weight 215.16 g/mol
IUPAC Name ethyl 1-(hydroxymethyl)-4-nitropyrazole-3-carboxylate
Standard InChI InChI=1S/C7H9N3O5/c1-2-15-7(12)6-5(10(13)14)3-9(4-11)8-6/h3,11H,2,4H2,1H3
Standard InChI Key JCVVIQGCBHNZQF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CO

Introduction

Chemical Structure and Molecular Properties

The molecular framework of ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate consists of a five-membered pyrazole ring with distinct functional groups influencing its electronic and steric profile. Key structural features include:

  • Nitro group (-NO₂) at position 4: This electron-withdrawing group enhances electrophilic substitution reactivity and stabilizes the aromatic ring through resonance .

  • Hydroxymethyl (-CH₂OH) at position 1: Introduces polarity and hydrogen-bonding capacity, impacting solubility and intermolecular interactions.

  • Ethyl ester (-COOEt) at position 3: Provides a hydrolyzable moiety for further derivatization and modulates lipophilicity .

Table 1: Molecular Data for Ethyl 1-(Hydroxymethyl)-4-Nitro-1H-Pyrazole-3-Carboxylate

PropertyValue/Description
Molecular FormulaC₇H₉N₃O₅
Molecular Weight227.17 g/mol
IUPAC NameEthyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate
Key Functional GroupsNitro, hydroxymethyl, ethyl ester
Theoretical logP~1.2 (estimated via fragment-based methods)

The hydroxymethyl group’s orientation and hydrogen-bonding potential are critical for crystal packing and solubility. Computational modeling (e.g., DFT) predicts a planar pyrazole ring with slight distortion due to steric interactions between substituents .

Synthesis and Preparation Strategies

Cyclocondensation Approaches

Pyrazole cores are typically synthesized via cyclocondensation of hydrazines with 1,3-dielectrophiles. For this compound, two primary routes are hypothesized:

Route 1: Hydrazine Derivative with β-Keto Ester

  • Precursor Preparation: React hydroxymethylhydrazine with ethyl 4-nitro-3-oxobutanoate.

  • Cyclization: Under acidic conditions (e.g., HCl/EtOH, 80°C), the hydrazone intermediate cyclizes to form the pyrazole ring .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.

Route 2: Post-Functionalization of Pyrazole Core

  • Base Pyrazole Synthesis: Prepare ethyl 4-nitro-1H-pyrazole-3-carboxylate via cyclocondensation of hydrazine hydrate and ethyl 3-oxo-4-nitrobutanoate .

  • Hydroxymethylation: Treat the pyrazole with formaldehyde under basic conditions (e.g., K₂CO₃/DMF) to introduce the hydroxymethyl group at N1 .

Table 2: Comparative Synthesis Conditions

ParameterRoute 1Route 2
Yield45–55%60–70%
Key ReagentHydroxymethylhydrazineFormaldehyde
Reaction Time12–18 hours6–8 hours
Purification MethodChromatographyRecrystallization (EtOH/H₂O)

Route 2 offers higher yields but requires stringent control of formaldehyde stoichiometry to avoid over-alkylation .

Reactivity and Functional Transformations

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the carboxylic acid derivative. This reaction is critical for generating water-soluble analogs for biological testing .

Example Reaction:
C₇H₉N₃O₅+NaOHC₅H₅N₃O₅+EtOH\text{C₇H₉N₃O₅} + \text{NaOH} \rightarrow \text{C₅H₅N₃O₅} + \text{EtOH}

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling).

Example Reaction:
-NO₂H2/Pd-C-NH2\text{-NO₂} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group oxidizes to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), forming a dicarboxylic acid derivative .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

    • δ 4.32 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 4.85 (s, 2H, -CH₂OH)

    • δ 8.52 (s, 1H, pyrazole H5)

  • IR (KBr):

    • 1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), 3350 cm⁻¹ (-OH) .

ParameterRecommendation
Storage-20°C under inert atmosphere (N₂)
HandlingPPE (gloves, goggles), fume hood use
DisposalIncineration after neutralization (pH 7)

The compound is a potential irritant; avoid dermal contact and inhalation .

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